Methyl 2-fluorobenzoate's structure possesses a reactive ester group (C=O-O-CH3) and a fluorine atom attached to the aromatic ring. This combination could be useful as a starting material for further organic synthesis. The ester group can be manipulated to introduce various functionalities, while the fluorine atom can influence the reactivity of the molecule in different reactions [].
Fluorine substitution on aromatic rings can affect the physical properties of molecules. Methyl 2-fluorobenzoate might find use in the development of new liquid crystal materials. Liquid crystals exhibit properties between solids and liquids and are crucial components in various technological applications, including displays and optical devices [].
Methyl 2-fluorobenzoate's structure bears some resemblance to known biologically active molecules. Researchers might explore its potential interactions with biological systems, such as enzymes or receptors. However, more research is required to determine any specific biological activity of Methyl 2-fluorobenzoate [].
Methyl 2-fluorobenzoate is an organic compound with the chemical formula and a CAS number of 394-35-4. It is classified as an ortho-halogen-substituted methyl benzoate ester, characterized by the presence of a fluorine atom at the second position of the benzoate ring. This compound appears as a colorless to almost colorless liquid and has a density of approximately 1.210 g/cm³ and a boiling point of around 102 °C at 20.3 mmHg .
Currently, there is no documented research readily available on the specific mechanism of action of M2FB in biological systems.
Methyl 2-fluorobenzoate can be synthesized through various methods:
Methyl 2-fluorobenzoate finds applications in various fields:
Methyl 2-fluorobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl benzoate | Lacks halogen substitution; used widely as an ester. | |
Methyl 4-fluorobenzoate | Fluorine at para position; different reactivity profile. | |
Ethyl 2-fluorobenzoate | Ethyl group instead of methyl; alters solubility properties. | |
Methyl trifluorobenzoate | Contains three fluorine atoms; significantly increases reactivity. |
Methyl 2-fluorobenzoate's unique position in terms of fluorine substitution allows it to exhibit distinct chemical properties compared to these similar compounds, particularly in terms of reactivity and potential biological activity .
Irritant